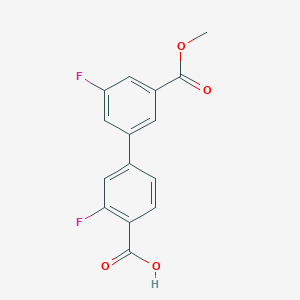

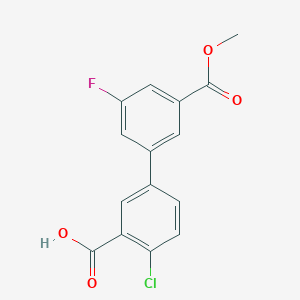

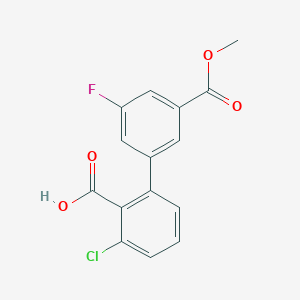

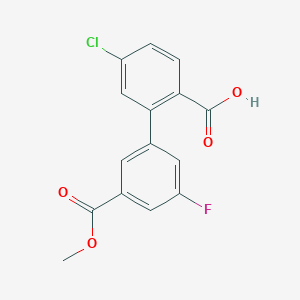

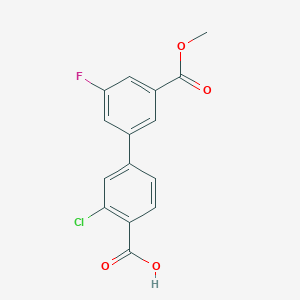

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Übersicht

Beschreibung

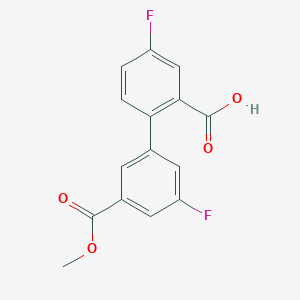

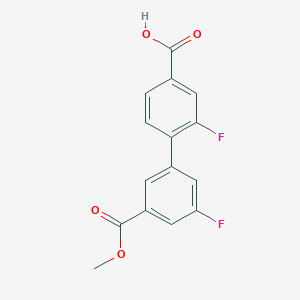

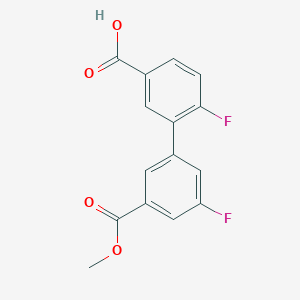

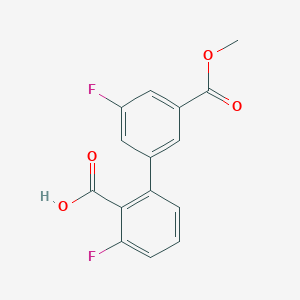

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, also known as 2C4F3M, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 320.9 g/mol and a melting point of 170-172°C. 2C4F3M is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It can be used as a building block for the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent dyes, which are used in fluorescence microscopy and other imaging techniques. In addition, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is used in the synthesis of inhibitors of enzymes, such as proteases and phosphatases, which are important targets in drug discovery.

Wirkmechanismus

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has a variety of mechanisms of action, depending on the application. In organic synthesis, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as a nucleophile, reacting with electrophiles to form new bonds. In the synthesis of fluorescent dyes, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as an electron-donating group, which increases the fluorescence of the dye. In the synthesis of enzyme inhibitors, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme, blocking its active site and preventing it from catalyzing its reaction.

Biochemical and Physiological Effects

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% inhibits the activity of enzymes such as proteases and phosphatases. In addition, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In vivo studies have shown that 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has no significant toxicity in mice and rats.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has several advantages and limitations for use in lab experiments. The major advantage of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is its versatility and wide range of applications. It can be used in a variety of organic synthesis reactions and as an inhibitor of enzymes. The major limitation of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is its solubility in water, which can make it difficult to use in aqueous solutions. In addition, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments.

Zukünftige Richtungen

The use of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the future. Possible future directions include the development of new synthesis methods, the use of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in the synthesis of fluorescent dyes, and the use of 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% as an inhibitor of enzymes. In addition, 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new anti-cancer and anti-viral drugs.

Synthesemethoden

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a Friedel-Crafts acylation reaction between 2-chlorobenzoic acid and 3-fluoro-5-methoxycarbonylphenyl bromide. This reaction produces 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% as the major product and other minor products, including 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic anhydride and 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid chloride.

Eigenschaften

IUPAC Name |

2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)8-2-3-12(14(18)19)13(16)7-8/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTULXMXADMDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691537 | |

| Record name | 3-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1261912-67-7 | |

| Record name | 3-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.